molecular formula C12H16F3NO3 B3172108 2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine CAS No. 946715-30-6

2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine

Cat. No. B3172108
CAS RN: 946715-30-6
M. Wt: 279.26 g/mol
InChI Key: UMJDUNSHRDAKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[2-(2-Methoxyethoxy)ethoxy]acetic acid” is a chemical compound with the molecular formula C7H14O5 . It is also known by other names such as O-[2-(2-Methoxyethoxy)ethyl]glycolic acid .


Molecular Structure Analysis

The molecular structure of “2-[2-(2-Methoxyethoxy)ethoxy]acetic acid” can be represented by the InChI string: InChI=1S/C7H16O4/c1-9-4-5-11-7-6-10-3-2-8/h8H,2-7H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[2-(2-Methoxyethoxy)ethoxy]acetic acid” are as follows: It has a boiling point of 140 °C at 2 mm Hg, a density of 1.161 g/mL at 25 °C, and a refractive index (n20/D) of 1.446 .

Scientific Research Applications

Imaging Probes for Alzheimer's Disease

One significant application of derivatives related to 2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine is in the development of positron emission tomography (PET) imaging probes for Alzheimer's disease. Specifically, radiofluoro-pegylated phenylbenzoxazole derivatives have been synthesized and evaluated for their potential to image cerebral β-amyloid (Aβ) plaques in living brain tissue. These derivatives, such as 4-(5-(2-(2-(2-[(18)F]fluoroethoxy)ethoxy)ethoxy)benzo[d]oxazol-2-yl)-N-methylaniline, showed high affinity for Aβ(1-42) aggregates, indicating their utility as PET agents for detecting Aβ plaques in the human brain (Cui et al., 2012).

Electrolyte Solvents for Li-ion Batteries

Another application area is in the field of lithium-ion batteries, where novel silane compounds, including those with ether chains similar to this compound, have been explored as non-aqueous electrolyte solvents. These silane molecules demonstrated the ability to dissolve lithium salts efficiently and showed potential for improving the performance and stability of lithium-ion batteries, especially in terms of passivation film formation on graphite anodes and ionic conductivity (Amine et al., 2006).

Polymethacrylates and Polymer Electrolytes

Research into polymethacrylates derived from monomers like 2-[2-(2-Methoxyethoxy)ethoxy]-ethyl methacrylate has led to the development of thermally sensitive, water-soluble polymers. These materials have potential applications in various fields, including biomedical engineering, due to their solubility and cloud point properties, which can be finely tuned by adjusting the length of the hydrophilic oligo(ethylene glycol) unit (Han et al., 2003).

Moreover, polyphosphazenes with side chains incorporating 2-(2-methoxyethoxy)ethoxy units have been studied for their polymer electrolyte behavior, showing how variations in side group ratios affect the physical properties and ionic conductivity of gels. This research underscores the role of such ether chains in enhancing the performance of gel polymer electrolytes (Conner et al., 2007).

Safety and Hazards

This compound is classified as dangerous, with hazard codes of C and Xi . It should be handled with care, and safety measures such as wearing suitable protective clothing and eye/face protection should be taken .

properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO3/c1-17-4-5-18-6-7-19-11-3-2-9(8-10(11)16)12(13,14)15/h2-3,8H,4-7,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJDUNSHRDAKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=C(C=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine
Reactant of Route 3
Reactant of Route 3
2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine
Reactant of Route 4
Reactant of Route 4
2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine
Reactant of Route 5
Reactant of Route 5
2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine
Reactant of Route 6
Reactant of Route 6
2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.